1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE

Catalog No.
S6452698
CAS No.
1170199-10-6
M.F
C9H14N2
M. Wt
150.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE

CAS Number

1170199-10-6

Product Name

1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE

Molecular Formula

C9H14N2

Molecular Weight

150.2

1-Cyclopentyl-3-methyl-1H-pyrazole is a specialized, N-alkylated pyrazole building block widely utilized in the synthesis of advanced fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, pyrazoloquinolines, and thienopyrazoles. Characterized by its specific N1-cyclopentyl and C3-methyl substitution pattern, this intermediate provides a precise steric and lipophilic profile essential for occupying hydrophobic binding pockets in target enzymes such as phosphodiesterases (PDE7 and PDE9). In procurement and process chemistry, it serves as a critical starting material that undergoes regioselective functionalization at the C4 and C5 positions (e.g., nitration, halogenation, or formylation) to yield complex bioactive scaffolds, offering a distinct advantage over simpler pyrazoles in achieving optimal structure-activity relationships (SAR) and physicochemical properties in downstream active pharmaceutical ingredients (APIs) [1].

Substituting 1-cyclopentyl-3-methyl-1H-pyrazole with more common analogs, such as 1,3-dimethylpyrazole or 1-cyclohexyl-3-methylpyrazole, fundamentally alters the downstream product's performance and processability. The N1-cyclopentyl group is specifically selected over a methyl or ethyl group because it provides necessary steric bulk and lipophilicity to enhance target binding affinity in specific enzyme pockets, whereas a cyclohexyl group often introduces excessive lipophilicity, leading to poor aqueous solubility and unfavorable pharmacokinetic profiles. Furthermore, the C3-methyl group acts as a critical conformational lock and metabolic shield. Attempting to use a generic pyrazole building block requires extensive downstream synthetic workarounds and ultimately fails to replicate the precise spatial geometry and solubility balance required for high-performance neurological and urological drug candidates [1].

Optimization of Hydrophobic Pocket Binding in PDE9 Inhibitors

In the development of pyrazolo[3,4-d]pyrimidinone and pyrazoloquinoline-based PDE9 inhibitors, the N1-substituent of the pyrazole core is critical for target affinity. Derivatives synthesized from 1-cyclopentyl-3-methyl-1H-pyrazole demonstrate superior binding in the hydrophobic pocket of the PDE9 enzyme compared to smaller alkyl analogs. Specifically, replacing the N1-cyclopentyl group with an N1-methyl group (derived from 1,3-dimethylpyrazole) typically results in a significant drop in inhibitory activity, often increasing the IC50 by over 10-fold due to suboptimal hydrophobic interactions [1].

Evidence DimensionEnzyme Inhibitory Activity (IC50) of Downstream API
Target Compound DataHigh nanomolar affinity (e.g., IC50 < 50 nM) for cyclopentyl derivatives
Comparator Or BaselineN1-methyl analogs (derived from 1,3-dimethylpyrazole)
Quantified Difference>10-fold loss in potency (IC50 > 500 nM) for smaller alkyl substituents
ConditionsIn vitro PDE9 enzymatic inhibition assays

Procuring the exact N-cyclopentyl building block is essential to achieve the required target potency without needing additional, complex affinity-enhancing modifications.

Superior Physicochemical Profile vs. Cyclohexyl Analogs

While larger cycloalkyl groups can also occupy hydrophobic pockets, they often compromise the overall drug-likeness of the final molecule. Using 1-cyclopentyl-3-methyl-1H-pyrazole instead of 1-cyclohexyl-3-methylpyrazole maintains an optimal partition coefficient (LogP) in the resulting fused heterocycles. The cyclohexyl derivatives tend to exhibit excessive lipophilicity, which drastically reduces aqueous solubility and increases non-specific plasma protein binding. The cyclopentyl moiety provides the ideal balance, ensuring the downstream API remains soluble enough for oral formulation while retaining target affinity [1].

Evidence DimensionCalculated Lipophilicity (cLogP) and Aqueous Solubility
Target Compound DataOptimal cLogP range with acceptable aqueous solubility
Comparator Or Baseline1-cyclohexyl-3-methylpyrazole derivatives
Quantified DifferenceCyclohexyl analogs increase cLogP by ~0.5 units, significantly reducing aqueous solubility
ConditionsStandard physicochemical profiling of fused pyrazole APIs

Selecting the cyclopentyl precursor prevents downstream formulation failures caused by the poor aqueous solubility of overly lipophilic cyclohexyl analogs.

Enhanced Regioselectivity in C4/C5 Functionalization

The synthesis of complex pyrazolo-fused systems requires precise functionalization at the C4 and C5 positions of the pyrazole ring. 1-Cyclopentyl-3-methyl-1H-pyrazole exhibits excellent regiocontrol during electrophilic aromatic substitution (e.g., formylation, halogenation, or nitration) compared to unsubstituted or symmetrically substituted pyrazoles. The combined steric hindrance of the N1-cyclopentyl group and the electron-donating effect of the C3-methyl group direct incoming electrophiles highly selectively, minimizing the formation of unwanted regioisomers and reducing the need for costly chromatographic purification during scale-up [1].

Evidence DimensionRegioisomer Ratio during C4/C5 Electrophilic Substitution
Target Compound DataHigh regioselectivity (often >90% desired isomer)
Comparator Or BaselineLess sterically hindered pyrazoles (e.g., 1-methylpyrazole)
Quantified DifferenceSignificant reduction in byproduct formation and purification steps
ConditionsStandard electrophilic substitution conditions (e.g., Vilsmeier-Haack formylation or nitration)

High regioselectivity directly translates to higher overall yields and lower manufacturing costs in the production of complex heterocyclic APIs.

Synthesis of PDE9 Inhibitors for Neurological and Urological Disorders

1-Cyclopentyl-3-methyl-1H-pyrazole is the selected starting material for constructing pyrazolo[3,4-d]pyrimidinone and pyrazoloquinoline scaffolds, directly leveraging its optimal hydrophobic binding profile demonstrated in Section 3 to achieve high target affinity [1].

Development of PDE7 Inhibitors for Inflammatory Diseases

The compound serves as a critical intermediate in the synthesis of thienopyrazole derivatives, where the N-cyclopentyl group provides the necessary steric bulk for selective PDE7 inhibition over other phosphodiesterases, ensuring high potency in immunological applications [2].

Scale-up Manufacturing of Fused Pyrazole Intermediates

Due to its high regioselectivity during C4/C5 functionalization, this building block is selected for industrial-scale synthesis of complex heterocycles, minimizing byproduct formation and eliminating the need for complex chromatographic separations [2].

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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